MFCD06627414
説明
MFCD06627414 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research. Such compounds are frequently employed in medicinal chemistry for their bioactivity, particularly as enzyme inhibitors or intermediates in drug synthesis. Key properties inferred from similar compounds include moderate solubility in organic solvents, molecular weights ranging from 200–250 g/mol, and roles in targeting cytochrome P450 (CYP) enzymes or other biological pathways .
特性
分子式 |
C16H26N6O2S |
|---|---|
分子量 |
366.5 g/mol |
IUPAC名 |
2-[3-amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C16H26N6O2S/c17-15-18-19-16(25-12-14(24)21-9-5-2-6-10-21)22(15)11-13(23)20-7-3-1-4-8-20/h1-12H2,(H2,17,18) |
InChIキー |
IUTUNEUTZDIVHB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CN2C(=NN=C2SCC(=O)N3CCCCC3)N |
正規SMILES |
C1CCN(CC1)C(=O)CN2C(=NN=C2SCC(=O)N3CCCCC3)N |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD06627414 typically involves multi-step organic reactions. The process begins with the formation of the piperidine ring, followed by the introduction of the triazole ring and the sulfanyl group. Common reagents used in these reactions include piperidine, triazole derivatives, and sulfur-containing compounds. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .
化学反応の分析
Types of Reactions
MFCD06627414 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
科学的研究の応用
MFCD06627414 has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of MFCD06627414 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Comparison with Structurally Similar Compounds
To contextualize MFCD06627414, two structurally analogous compounds are selected for detailed comparison:
Compound A : 4-Bromo-1H-indole-2-carboxylic acid (CAS 7254-19-5, MDL: MFCD00022705)
- Molecular Formula: C₉H₆BrNO₂
- Molecular Weight : 240.05 g/mol
- Key Properties :
Compound B : (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL: MFCD13195646)
- Molecular Formula : C₆H₅BBrClO₂
- Molecular Weight : 235.27 g/mol
- Key Properties :
- Solubility: 0.24 mg/mL in water, categorized as "soluble" .
- Bioactivity: High gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it relevant for CNS-targeted therapies .
- Synthetic Route**: Palladium-catalyzed cross-coupling in tetrahydrofuran/water at 75°C for 1.3 hours .
Comparative Data Table
Functional Comparison and Research Findings
Structural vs. Functional Similarity
- Halogenation Impact : Both Compound A and B feature bromine atoms, which enhance electrophilic reactivity and binding affinity to biological targets. However, Compound B’s boronic acid group enables Suzuki-Miyaura cross-coupling, a versatility absent in Compound A .
- Molecular Weight Effects : Compound B’s lower molecular weight (235.27 vs. 240.05 g/mol) correlates with higher solubility (0.24 vs. 0.052 mg/mL), aligning with ’s principle that reduced molecular weight improves aqueous solubility .
- Synthetic Efficiency : Compound B’s palladium-catalyzed method achieves faster synthesis (1.3 hours vs. 48 hours for Compound A), highlighting trade-offs between reaction time and reagent cost .
Divergences in Application
- Drug Development : Compound A’s CYP1A2 inhibition suits pharmacokinetic studies, while Compound B’s BBB permeability positions it for neuropharmaceuticals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
